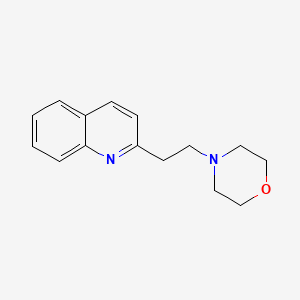

2-(2-(4-Morpholinyl)ethyl)quinoline

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

68311-70-6 |

|---|---|

Molecular Formula |

C15H18N2O |

Molecular Weight |

242.32 g/mol |

IUPAC Name |

4-(2-quinolin-2-ylethyl)morpholine |

InChI |

InChI=1S/C15H18N2O/c1-2-4-15-13(3-1)5-6-14(16-15)7-8-17-9-11-18-12-10-17/h1-6H,7-12H2 |

InChI Key |

MREXFINAVLDLAJ-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1CCC2=NC3=CC=CC=C3C=C2 |

Origin of Product |

United States |

Advanced Synthetic Strategies for 2 2 4 Morpholinyl Ethyl Quinoline and Its Derivatives

Methodologies for Quinoline (B57606) Core Elaboration

The construction of the quinoline nucleus is a well-established area of organic synthesis, with both classical and modern methods offering various pathways to substituted quinolines.

Classic and Modern Quinoline Annulation Reactions

The synthesis of the quinoline ring system has a rich history, with several named reactions still being widely used and adapted. These methods typically involve the condensation and cyclization of anilines with various carbonyl compounds.

Classic Annulation Reactions:

Skraup Synthesis: This reaction involves the treatment of an aniline with glycerol, sulfuric acid, and an oxidizing agent (such as nitrobenzene) to produce quinoline. The reaction proceeds through the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline, cyclization, and oxidation. iipseries.org

Doebner-von Miller Reaction: A variation of the Skraup synthesis, this method utilizes α,β-unsaturated aldehydes or ketones in the presence of a strong acid to react with anilines, leading to the formation of substituted quinolines. iipseries.orgnih.gov

Combes Synthesis: This method involves the acid-catalyzed reaction of anilines with β-diketones to yield 2,4-disubstituted quinolines. iipseries.org

Friedländer Synthesis: This versatile reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, catalyzed by either acid or base, to form substituted quinolines. nih.govresearchgate.net

These classical methods, while foundational, often require harsh reaction conditions. Modern modifications, such as the use of microwave irradiation or novel catalysts, have been developed to improve yields and reaction conditions. nih.gov

Modern Annulation Reactions:

Recent advancements have led to the development of more efficient and regioselective methods for quinoline synthesis, often employing transition metal catalysis.

Palladium-Catalyzed Syntheses: Palladium catalysts have been extensively used in various C-C and C-N bond-forming reactions to construct the quinoline core. For instance, a palladium-catalyzed one-pot synthesis of polysubstituted quinolines from 2-amino aromatic ketones and alkynes has been reported. nih.gov

Metal-Free Syntheses: In an effort to develop more sustainable methods, metal-free approaches have been explored. One such method involves the functionalization of C(sp³)–H bonds and tandem cyclization of 2-methylquinolines with 2-styrylanilines. nih.gov

Table 1: Comparison of Classic and Modern Quinoline Annulation Reactions

| Reaction Name | Reactants | Catalyst/Conditions | Key Features |

| Skraup Synthesis | Aniline, Glycerol, Oxidizing Agent | Strong Acid (e.g., H₂SO₄) | Forms unsubstituted or simply substituted quinolines. |

| Doebner-von Miller | Aniline, α,β-Unsaturated Carbonyl | Strong Acid (e.g., HCl) | Leads to substituted quinolines. |

| Combes Synthesis | Aniline, β-Diketone | Acid (e.g., H₂SO₄) | Produces 2,4-disubstituted quinolines. |

| Friedländer Synthesis | 2-Aminoaryl Aldehyde/Ketone, α-Methylene Carbonyl | Acid or Base | Versatile for a wide range of substituted quinolines. |

| Palladium-Catalyzed | 2-Amino Aromatic Ketone, Alkyne | Palladium Catalyst | One-pot synthesis of polysubstituted quinolines. nih.gov |

| Metal-Free C-H Functionalization | 2-Methylquinoline, 2-Styrylaniline | Metal-Free | Environmentally friendly approach. nih.gov |

Regioselective Functionalization of the Quinoline Nucleus

The direct functionalization of a pre-formed quinoline ring is a powerful strategy for introducing substituents at specific positions. Transition metal-catalyzed C-H activation has emerged as a highly efficient tool for this purpose.

C-H Activation Strategies:

Palladium-Catalyzed C-H Activation: Palladium(II) catalysts are widely used to activate C-H bonds in quinolines, enabling the introduction of various functional groups. The regioselectivity of these reactions can often be controlled by the choice of ligands and directing groups. mdpi.comnih.gov For instance, the C2 position of quinoline N-oxides can be selectively arylated, alkenylated, or alkylated. mdpi.com

Rhodium and Copper Catalysis: Rhodium and copper catalytic systems have also been successfully employed for the C-H functionalization of quinolines, particularly for the introduction of alkyl chains at the C2 position of quinoline N-oxides. mdpi.com

The general mechanism for metal-catalyzed C-H functionalization involves the coordination of the metal to the quinoline nitrogen, followed by C-H bond cleavage to form a metallacyclic intermediate. This intermediate can then react with a coupling partner to form the functionalized product.

Table 2: Regioselective C-H Functionalization of the Quinoline Nucleus

| Position | Metal Catalyst | Coupling Partner | Reaction Type | Reference |

| C2 | Palladium | Heteroarenes | Oxidative Cross-Coupling | mdpi.com |

| C2 | Rhodium | Alkenes | Alkylation | mdpi.com |

| C3 | Palladium | Arylboronic Acids | Arylation | mdpi.com |

| C8 | Palladium | Aryl Halides | Arylation | mdpi.com |

Approaches for Attaching the 2-(4-Morpholinyl)ethyl Side Chain

The introduction of the 2-(4-morpholinyl)ethyl side chain at the C2 position of the quinoline ring is a key step in the synthesis of the target compound. This can be achieved through various strategies, including building the side chain from a simpler precursor or attaching the pre-formed moiety.

Linkage Chemistry at the Quinoline C2 Position

The C2 position of the quinoline ring is susceptible to nucleophilic attack, especially when activated. This reactivity is often exploited for the introduction of side chains.

Using 2-Chloroquinoline as an Intermediate:

A common and effective strategy involves the use of 2-chloroquinoline as a key intermediate. 2-Chloroquinoline can be synthesized from various precursors, including the reaction of vinylaniline with phosgene. wikipedia.org The chlorine atom at the C2 position is a good leaving group and can be readily displaced by nucleophiles.

For the synthesis of 2-(2-(4-morpholinyl)ethyl)quinoline, a plausible approach involves the reaction of 2-chloroquinoline with a suitable morpholinoethyl nucleophile. For instance, a nucleophilic substitution reaction with 2-(morpholin-4-yl)ethan-1-ol, potentially activated as its alkoxide, could yield the desired product.

Another strategy involves a two-step process starting from 2-chloroquinoline. A palladium-catalyzed cross-coupling reaction, such as a Sonogashira or Heck reaction, could be used to introduce a two-carbon linker, which is then further functionalized to introduce the morpholine (B109124) ring.

Functionalization of 2-Methylquinoline:

Alternatively, the synthesis can commence from 2-methylquinoline. The methyl group at the C2 position is acidic and can be deprotonated with a strong base to form a nucleophilic carbanion. This anion can then react with an electrophile such as 4-(2-chloroethyl)morpholine to form the desired C-C bond.

Synthesis and Functionalization of the Morpholinyl-ethyl Moiety

The 2-(4-morpholinyl)ethyl side chain can be prepared separately and then attached to the quinoline core. Key precursors for this moiety include 4-(2-chloroethyl)morpholine and 4-(2-bromoethyl)morpholine.

Synthesis of 4-(2-Haloethyl)morpholine:

4-(2-Chloroethyl)morpholine can be synthesized from 2-morpholinoethanol by reaction with thionyl chloride. chemicalbook.com Similarly, 4-(2-bromoethyl)morpholine can be prepared from 2-morpholin-4-yl-ethanol using carbon tetrabromide and triphenylphosphine. These haloethylmorpholine derivatives are valuable electrophilic building blocks for reaction with a nucleophilic quinoline precursor.

Synthesis via Grignard Reagents:

A Grignard reagent derived from a halo-morpholinoethane could potentially be used in a cross-coupling reaction with a 2-haloquinoline. However, the compatibility of the Grignard reagent with the morpholine functionality would need to be considered.

Diversification and Library Synthesis of this compound Derivatives

The development of a library of derivatives based on the this compound scaffold is essential for structure-activity relationship (SAR) studies. Diversification can be achieved by modifying both the quinoline core and the morpholinylethyl side chain.

Diversification of the Quinoline Core:

The various synthetic methods for the quinoline core described in section 2.1 allow for the introduction of a wide range of substituents on the benzene ring of the quinoline nucleus. By starting with appropriately substituted anilines in classic annulation reactions or using substituted precursors in modern synthetic routes, a diverse library of quinoline analogs can be generated.

Furthermore, the regioselective functionalization techniques discussed in section 2.1.2 can be applied to the this compound scaffold itself to introduce additional functional groups at various positions (C3, C4, C5, C6, C7, C8). Palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations are particularly powerful for this purpose.

Diversification of the Side Chain:

The morpholine ring in the side chain can be replaced with other cyclic amines (e.g., piperidine (B6355638), piperazine) to explore the impact of the heterocyclic ring on biological activity. This can be achieved by reacting the appropriate 2-(2-haloethyl)quinoline intermediate with different cyclic amines.

The length of the ethyl linker can also be varied. For example, using a 3-(4-morpholinyl)propyl halide would lead to a propyl-linked derivative.

Table 3: Strategies for Diversification of the this compound Scaffold

| Modification Site | Synthetic Strategy | Examples of Diversity |

| Quinoline Core (Benzene Ring) | Use of substituted anilines in annulation reactions. | Methoxy, chloro, nitro, methyl substituents. |

| Quinoline Core (Pyridine Ring) | Regioselective C-H functionalization (e.g., Pd-catalyzed cross-coupling). | Aryl, alkyl, alkynyl, amino groups at C3, C4, C8. |

| Side Chain (Heterocycle) | Nucleophilic substitution on 2-(2-haloethyl)quinoline with various cyclic amines. | Piperidine, piperazine, thiomorpholine (B91149) analogs. |

| Side Chain (Linker) | Use of haloalkylamines with different chain lengths. | Propyl, butyl linkers. |

By employing a combination of these advanced synthetic strategies, a diverse library of this compound derivatives can be efficiently synthesized, providing a valuable platform for the discovery of new therapeutic agents.

Structure Activity Relationship Sar Studies and Molecular Design Principles

Correlating Structural Modifications of the Quinoline (B57606) Scaffold with Biological Potency

The quinoline ring is a versatile scaffold in medicinal chemistry, and its substitution patterns significantly impact the biological efficacy of its derivatives. nih.gov

Influence of Substituents on the Quinoline Ring System

The type and position of substituents on the quinoline ring of molecules related to 2-(2-(4-morpholinyl)ethyl)quinoline play a pivotal role in determining their biological potency. For instance, in a series of 2-arylquinoline-4-carboxylic acid derivatives, the position of a benzoyl group on the quinoline ring was found to be important for the inhibition of multidrug resistance protein 2 (MRP2). nih.gov Specifically, a carboxyl group at position 4 of the quinoline ring may be crucial for interaction with the target protein. nih.gov

In another study on quinoline derivatives as antibacterial agents, the introduction of different substituents led to compounds with broad-spectrum activity. nih.gov Similarly, in the development of EGFR/HER-2 dual-target inhibitors, various substitutions on the quinoline core resulted in compounds with significant antiproliferative action against cancer cell lines. rsc.org The most potent compounds often feature specific substitution patterns that enhance their interaction with the biological target.

Quantitative structure-activity relationship (QSAR) analyses of 2-(aryl or heteroaryl)quinolin-4-amines have shown that derivatives of 2-(3-pyridyl)quinoline are among the most active and least toxic anti-HIV-1 agents. nih.gov These studies provide guidelines for designing new active compounds by identifying favorable substitution patterns. nih.gov

Table 1: Effect of Quinoline Ring Substituents on Biological Activity

| Compound Class | Substituent/Position | Observed Effect | Reference |

|---|---|---|---|

| 2-Arylquinoline-4-carboxylic acids | Carboxyl group at C4 | Potentially crucial for MRP2 interaction | nih.gov |

| 2-Aryl- and 2-heteroaryl-quinolin-4-amines | 2-(3-pyridyl) | High anti-HIV-1 activity, low toxicity | nih.gov |

| Quinoline-based EGFR/HER-2 inhibitors | Various | Significant antiproliferative activity | rsc.org |

Steric and Electronic Effects of Functional Groups

The steric and electronic properties of functional groups attached to the quinoline scaffold are critical determinants of biological activity. The introduction of methyl groups on a 1,4-benzenedithiolate linker in iron-sulfur coordination polymers demonstrated that such substitutions can modulate electronic factors and fine-tune the electronic structures of the resulting materials. researchgate.net Although this example is from materials science, the principle of steric and electronic effects is directly applicable to drug-receptor interactions.

In the context of antimalarial 4-substituted quinolines, the presence of a 7-chloro group in the quinoline nucleus is considered optimal for activity. pharmacy180.com Conversely, a methyl group at position 3 reduces activity, and an additional methyl group at position 8 abolishes it, highlighting the sensitive interplay of steric and electronic factors. pharmacy180.com

Probing the Contribution of the 2-(4-Morpholinyl)ethyl Moiety to Target Affinity

The 2-(4-morpholinyl)ethyl side chain is a common feature in many biologically active compounds, and its components play distinct roles in target binding.

Conformational Flexibility of the Ethyl Linker

The ethyl linker provides a degree of conformational flexibility that allows the morpholine (B109124) ring to adopt an optimal orientation for binding to its biological target. A conformational analysis of 2-[2-(3-methoxyphenyl) ethyl]phenoxyalkylamines, which have a similar ethyl linker, revealed that the distance between the amine nitrogen and a central oxygen atom, influenced by the linker's conformation, was critical for 5-HT2 receptor binding affinity. nih.gov This suggests that the length and flexibility of the ethyl linker in this compound are likely to be important for its biological activity. In the case of antimalarial quinolines, the length of the dialkylaminoalkyl side chain at the C-4 position is optimal at 2-5 carbon atoms, indicating the importance of the linker length for activity. pharmacy180.com

Role of the Morpholine Nitrogen in Molecular Recognition

The nitrogen atom of the morpholine ring is a key player in molecular recognition, primarily through its ability to act as a hydrogen bond acceptor. The basicity of the morpholine nitrogen allows it to form salts and engage in electrostatic interactions. niir.org In many receptor-ligand interactions, the tertiary amine of a side chain is crucial. pharmacy180.com For example, in a series of quinoline derivatives, the morpholine substituent was found to be important for their activity as c-Met inhibitors. medchemexpress.com

The morpholine moiety can also influence the pharmacokinetic properties of a molecule. Its presence is often associated with improved metabolic profiles. semanticscholar.org In some cases, the entire morpholinoethyl group is critical for activity. For instance, in a study of thiazolo[5,4-b]quinoline derivatives, the presence of a (2-(azacycloalkyl)ethyl)amino substituent at the 2-position, which includes the morpholinoethyl group, was found to favor cytotoxicity. researchgate.net

Chemoinformatics and Computational Approaches in SAR Elucidation

Chemoinformatics and computational methods are invaluable tools for understanding the SAR of quinoline derivatives. Molecular docking studies, for example, have been used to investigate the binding modes of 2-arylquinoline derivatives as MRP2 inhibitors and have shown consistency with biological results. nih.gov Similarly, docking studies on substituted quinoline derivatives as EGFR inhibitors confirmed their high potency and flexibility towards both wild-type and mutated enzymes. nih.gov

Pharmacophore modeling and 3D-QSAR studies have been successfully applied to series of quinoline derivatives to identify the key structural features required for biological activity. researchgate.net For VEGFR-2 tyrosine kinase inhibitors, a five-point pharmacophore model was developed that yielded a statistically significant 3D-QSAR model, providing insights that can guide the design of more potent inhibitors. researchgate.net These computational approaches, in conjunction with experimental data, accelerate the process of lead optimization and the discovery of new, more effective therapeutic agents.

Pharmacological Activities and Underlying Mechanisms of Action

Spectrum of Biological Activities for 2-(2-(4-Morpholinyl)ethyl)quinoline and its Analogs

The incorporation of a morpholine (B109124) moiety, often linked by an ethyl chain to the quinoline (B57606) core, has been a strategic approach in the design of novel therapeutic agents. This structural motif has been associated with a range of pharmacological effects, from combating infectious diseases to modulating inflammatory responses and inhibiting cancer cell growth.

Antineoplastic and Antiproliferative Modalities

Quinoline derivatives have shown significant promise as anticancer agents, with various analogs exhibiting potent antiproliferative activity against a range of human cancer cell lines. orientjchem.orgekb.eg The introduction of a quinoline group into existing anticancer drugs, such as docetaxel, has been shown to enhance cytotoxicity and potentially reduce drug resistance. researchgate.net

One notable analog, 6-chloro-7-[2-(4-morpholinyl)ethylamino]quinoline-5,8-dione, has been identified as a potent and irreversible inhibitor of Cdc25 isoforms, which are key regulators of the cell cycle. ebi.ac.uk This compound demonstrated selectivity for Cdc25B over other phosphatases like VHR and PTP1B. ebi.ac.uk Furthermore, another quinoline derivative, PQ2, has shown the ability to occupy the ATP-binding cleft of Abl tyrosine kinase, a primary target in leukemia, and also bind to the minor groove of DNA, suggesting a multi-faceted mechanism of action. ebi.ac.uk

Analogs of the natural product combretastatin (B1194345) A-4 that incorporate a quinoline ring have demonstrated significant antiproliferative activities, with some compounds showing IC50 values in the sub-micromolar range against various cancer cell lines. mdpi.com For instance, a 7-tert-butyl-substituted quinoline analog of combretastatin A-4 exhibited potent activity with IC50 values between 0.02 and 0.04 µM against four different cancer cell lines, while showing low cytotoxicity to non-cancerous cells. nih.gov

Table 1: Antiproliferative Activity of Selected Quinoline Analogs

| Compound | Target Cancer Cell Lines | Reported Activity (IC50) | Reference |

|---|---|---|---|

| 6-chloro-7-[2-(4-morpholinyl)ethylamino]quinoline-5,8-dione | Not specified | Mean inhibitory concentrations <1 microM for 8 out of 30 tested quinolinediones | ebi.ac.uk |

| Combretastatin A-4 quinoline analog (19h) | MCF-7, HL-60, HCT-116, HeLa | 0.02 - 0.04 µM | mdpi.com |

| 7-tert-butyl-substituted quinoline analog of CA-4 (65) | MCF-7, HL-60, HCT-116, HeLa | 0.02–0.04 μM | nih.gov |

| 3-phenylquinolinone derivative | MCF-7, MDA-MB-231, SKBR-3 | Significant antiproliferative activities | nih.gov |

| 7-phenyl-3H-pyrrolo[3,2-f]quinolin-9-one (47) | Human leukaemia cells (Jurkat) | GI50 = 0.45 ± 0.10 μM | nih.gov |

Antimicrobial and Antitubercular Efficacy

The quinoline core is a well-established pharmacophore in the development of antimicrobial agents. jetir.org Analogs of this compound have been investigated for their efficacy against various microbial pathogens, including the causative agent of tuberculosis, Mycobacterium tuberculosis. nih.govresearchgate.net

Several novel morpholine and thiomorpholine (B91149) coupled 2-(thiophen-2-yl) dihydroquinolines have been synthesized and identified as potent antitubercular agents against M. tuberculosis H37Rv, with some compounds showing minimum inhibitory concentration (MIC) values of 1.56 µg/mL. nih.gov This potency was comparable to the standard drug ciprofloxacin (B1669076) and more potent than ethambutol. nih.gov Additionally, certain 2-(quinoline-4-yloxy)acetamide derivatives have demonstrated potent and selective activity against both drug-sensitive and multidrug-resistant strains of M. tuberculosis, with MIC values as low as 0.05 μM. austinpublishinggroup.com

Table 2: Antitubercular Activity of Selected Quinoline Analogs

| Compound Series | Target Organism | Reported Activity (MIC) | Reference |

|---|---|---|---|

| Morpholine coupled 2-(thiophen-2-yl) dihydroquinolines | M. tuberculosis H37Rv | 1.56 µg/mL | nih.gov |

| 2-(Quinolin-4-yloxy)acetamides | Drug-sensitive and drug-resistant M. tuberculosis | As low as 0.05 µM | austinpublishinggroup.com |

| 2-(N-aryl-1,2,3-triazol-4-yl) quinoline derivatives | M. tuberculosis | 12.5 μg/mL for compound 5n | frontiersin.org |

Antimalarial Therapeutics

Quinoline-based compounds have historically been at the forefront of antimalarial drug discovery, with quinine (B1679958) being a classic example. mdpi.comdoaj.orgnih.gov The emergence of drug-resistant strains of Plasmodium falciparum has necessitated the development of new quinoline derivatives and hybrid compounds. mdpi.comresearchgate.net

Hybrid molecules combining the quinoline scaffold with other pharmacophores have shown promise. For instance, 4-aminoquinoline-pyrimidine hybrids have displayed excellent in vitro antiplasmodial activities against both chloroquine-sensitive and resistant strains of P. falciparum. mdpi.com Furthermore, dual-purpose hybrids incorporating anti-inflammatory agents have been developed to not only target the parasite but also to alleviate the inflammatory symptoms associated with malaria. rsc.org One such dual hybrid, DEQ, was highly active against the 3D7 strain of P. falciparum in the nanomolar range. rsc.org

Anti-inflammatory and Immunomodulatory Effects

Quinoline derivatives have demonstrated significant anti-inflammatory and immunomodulatory properties. researchgate.netjetir.org Certain 2-(furan-2-yl)-4-phenoxyquinoline derivatives have been evaluated for their ability to inhibit the release of inflammatory mediators from neutrophils. nih.gov For example, 1-[3-[(2-Furan-2-yl)quinolin-4-yloxy]phenyl]ethanone was found to be a potent inhibitor of TNF-α formation with an IC50 value of 2.3 µM. nih.gov

A synthetic quinoline compound, 2-(4-Methoxyphenyl)benzo[h]quinoline-4-carboxylic acid (QC), which is a hybrid of tomoxiprole (B1237166) and naproxen, has shown considerable dose-dependent anti-inflammatory and anti-nociceptive effects in mouse models. nih.gov Its activity was comparable to that of diclofenac (B195802) and celecoxib, suggesting its potential as a potent anti-inflammatory agent. nih.gov

Modulation of Specific Receptors and Enzymes

The pharmacological versatility of quinoline derivatives stems from their ability to interact with a wide range of biological targets, including specific receptors and enzymes. jetir.org As previously mentioned, certain quinoline-diones are potent inhibitors of Cdc25 phosphatases. ebi.ac.uk

In the context of anti-inflammatory action, a synthetic quinoline derivative demonstrated a strong inhibitory effect on the COX-2 enzyme in docking studies, which is a key target for non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov Furthermore, some 2-(furan-2-yl)-4-phenoxyquinoline derivatives have been shown to inhibit the release of β-glucuronidase and lysozyme, enzymes involved in the inflammatory response. nih.gov

Molecular and Cellular Mechanisms of Biological Action

The diverse biological activities of this compound and its analogs are underpinned by a variety of molecular and cellular mechanisms.

In the realm of anticancer activity, the mechanisms are multifaceted. Some quinoline analogs, like those derived from combretastatin A-4, act as tubulin polymerization inhibitors. mdpi.com By binding to tubulin, they disrupt microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis. mdpi.com Other quinoline derivatives exert their effects by inhibiting key signaling enzymes such as protein kinases like Abl tyrosine kinase or cell cycle-regulating phosphatases like Cdc25. ebi.ac.uk

The antimicrobial action of quinoline derivatives often involves the inhibition of essential microbial enzymes. For instance, some antitubercular quinolines are known to target DNA gyrase, an enzyme crucial for bacterial DNA replication. researchgate.net Other studies suggest that quinoline-triazole conjugates inhibit InhA, an enzyme essential for mycolic acid biosynthesis in M. tuberculosis. frontiersin.org

The antimalarial mechanism of many quinoline-based drugs, such as chloroquine, involves the interference with heme detoxification in the parasite's food vacuole. nih.gov While resistance mechanisms have evolved, the development of hybrid compounds aims to introduce additional mechanisms of action to overcome this resistance. mdpi.com

The anti-inflammatory effects of quinoline derivatives are often mediated through the inhibition of pro-inflammatory enzymes like COX-2 and the suppression of the release of inflammatory cytokines such as TNF-α. nih.govnih.gov By targeting these key components of the inflammatory cascade, these compounds can effectively modulate the inflammatory response.

DNA Intercalation and Topoisomerase Inhibition

Quinoline derivatives are well-documented for their ability to interact with DNA, a key mechanism underlying their anticancer properties. ijmphs.comnih.gov One of the primary modes of this interaction is through DNA intercalation, where the planar aromatic structure of the quinoline ring inserts itself between the base pairs of the DNA double helix. orientjchem.orgijmphs.comresearchgate.net This insertion distorts the DNA structure, interfering with essential cellular processes like DNA replication and transcription, ultimately leading to cell death. ijmphs.comresearchgate.net

Furthermore, many quinoline-based compounds function as potent inhibitors of topoisomerases, enzymes crucial for managing DNA topology during replication, transcription, and repair. acs.orgmdpi.comnih.gov These enzymes work by creating transient breaks in the DNA backbone to relieve supercoiling. Quinoline derivatives can stabilize the complex formed between topoisomerase and DNA, preventing the re-ligation of the DNA strands and leading to the accumulation of DNA breaks and subsequent cell death. acs.orgnih.gov For instance, a novel class of quinoline-based topoisomerase I (Top1) inhibitors has been developed, with some compounds exhibiting high potency in inhibiting human Top1 activity and trapping Top1-DNA cleavage complexes. acs.orgnih.gov

| Compound Class | Mechanism of Action | Observed Effects | Reference |

| Benzo- and tetrahydrobenzo-[h]quinolines | DNA Intercalation | Cytotoxic against various human cancer cell lines. | nih.gov |

| Quinoline-based Top1 inhibitors | Topoisomerase I Inhibition | Traps Top1-DNA cleavage complexes, leading to DNA double-strand breaks. | acs.orgnih.gov |

| Pyrazolo[4,3-f]quinolines | Topoisomerase I/IIα Inhibition | Inhibition of cancer cell proliferation. | mdpi.com |

| Quinoline derivatives | DNA Intercalation | Antiproliferative agents that interfere with DNA replication. | ijmphs.com |

Kinase Inhibition and Cell Signaling Pathway Modulation

The quinoline scaffold is a versatile framework for the design of kinase inhibitors, which are critical in cancer therapy for their ability to target aberrant signaling pathways that drive tumor growth. nih.govresearchgate.net Quinoline derivatives have demonstrated significant inhibitory activity against a wide range of kinases. nih.govresearchgate.net

For example, certain quinoline-based thiazolidinone derivatives have been shown to be potent cytotoxic agents by inhibiting the epidermal growth factor receptor (EGFR), a key player in cell proliferation and survival. nih.gov Similarly, other derivatives have been found to inhibit c-Met kinase, another important target in cancer therapy. nih.gov The ability of these compounds to modulate kinase activity and interfere with cell signaling pathways underscores their potential as targeted anticancer agents. nih.govresearchgate.net Some quinoline derivatives have also been explored as inhibitors of ROR1 pseudokinase, which is implicated in triple-negative breast cancer. acs.org

| Target Kinase | Quinoline Derivative Class | Effect | Reference | | --- | --- | --- | | Epidermal Growth Factor Receptor (EGFR) | Quinoline-based thiazolidinones | Inhibition of EGFR, leading to cytotoxic and apoptotic effects. | nih.gov | | c-Met | 3,6-disubstituted quinolines | Selective inhibition of c-Met kinase activity. | nih.gov | | Pim-1 Kinase | Quinoline-2-carboxamides and 2-styrylquinolines | Inhibition of Pim-1 kinase, a target in prostate cancer. | ijmphs.com | | ROR1 Pseudokinase | Quinolin-2-amine derivatives | Inhibition of ROR1, showing efficacy against triple-negative breast cancer. | acs.org |

Interactions with Membrane Receptors and Ion Channels

Quinoline derivatives have been investigated for their interactions with various membrane receptors and ion channels, indicating their potential in a range of therapeutic areas beyond oncology. For instance, novel quinoline derivatives have been synthesized and evaluated as modulators of nicotinic acetylcholine (B1216132) receptors (nAChRs), which are involved in various neurological processes. nih.gov Some of these compounds have shown selectivity for specific nAChR subtypes, acting as either antagonists or agonists. nih.gov

Additionally, the quinoline scaffold has been utilized in the development of ion channel modulators. wipo.int A patent for quinoline derivatives useful as inhibitors of ion channels highlights the potential of these compounds in treating various disorders where ion channel function is dysregulated. wipo.int The ability of these compounds to interact with membrane-bound proteins like receptors and ion channels opens up avenues for the development of new drugs for a variety of diseases.

| Target | Quinoline Derivative | Observed Interaction/Activity | Reference |

| Nicotinic Acetylcholine Receptors (nAChRs) | Azabicyclic or diazabicyclic compounds with a quinoline ring | Modulation of nAChR activity, with some compounds showing selectivity for the α7 subtype. | nih.gov |

| Ion Channels | General quinoline derivatives | Inhibition of ion channels. | wipo.int |

| c-Met, EGF, and VEGF Receptors | Various quinoline-based molecules | Inhibition of receptor tyrosine kinases involved in carcinogenic pathways. | nih.gov |

Induction of Apoptosis and Cell Cycle Arrest

A key outcome of the various mechanisms of action of quinoline derivatives, including DNA damage and kinase inhibition, is the induction of programmed cell death, or apoptosis, and the arrest of the cell cycle. nih.govnih.gov By triggering these cellular processes, quinoline compounds can effectively eliminate cancer cells.

For example, a novel synthetic quinoline derivative, DFIQ, has been shown to induce apoptosis in non-small cell lung cancer (NSCLC) cells. nih.gov Similarly, certain quinoline-based thiazolidinone derivatives not only inhibit EGFR but also significantly stimulate apoptotic cell death and cause cell cycle arrest in the G2 and S phases. nih.gov Other studies have reported that quinoline derivatives can induce cell cycle arrest in the G2 or S phase, leading to the accumulation of apoptotic cells. nih.gov The ability of a quinoline derivative known as KB3-1 to potentiate the effects of paclitaxel (B517696) by reversing multidrug resistance was also linked to the induction of apoptosis and cell cycle arrest. nih.gov

| Quinoline Derivative | Cell Line | Effect | Reference | | --- | --- | --- | | DFIQ | Non-small cell lung cancer (NSCLC) | Induces apoptosis. | nih.gov | | Quinoline-based thiazolidinone | Colon cancer cells (HCT-116) | Stimulates apoptosis and arrests the cell cycle at G2 and S phases. | nih.gov | | 6-chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid | Breast cancer cells (MCF-7) | Induces G2 phase cell cycle arrest and apoptosis. | nih.gov | | KB3-1 (in combination with paclitaxel) | Uterine sarcoma cells (MES-SA/DX5) | Potentiates cytotoxicity and cell cycle arrest. | nih.gov | | Bis-quinoline and Z-containing regioisomers | Leukemia cells (U937) | Induces apoptosis, demonstrated by high sub-G1 peaks. | mdpi.com |

Methodological Frameworks in 2 2 4 Morpholinyl Ethyl Quinoline Research

Analytical and Spectroscopic Characterization Techniques

The definitive identification and characterization of 2-(2-(4-morpholinyl)ethyl)quinoline are accomplished through a suite of advanced analytical and spectroscopic techniques. These methods provide detailed information about the molecular structure, connectivity, and purity of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone for structural elucidation.

¹H NMR (Proton NMR) is used to identify the chemical environment of hydrogen atoms within the molecule. For this compound, distinct signals are expected for the protons on the quinoline (B57606) ring, the ethyl bridge, and the morpholine (B109124) ring. The integration of these signals confirms the number of protons in each environment, while their splitting patterns (coupling) reveal adjacent protons, thus establishing the connectivity of the molecular fragments. Unusual concentration-dependent chemical shifts in quinoline derivatives have been observed in ¹H-NMR studies, which are attributed to intermolecular π-π stacking interactions. uncw.edu Two-dimensional NMR techniques like COSY (Correlation Spectroscopy) are employed to definitively correlate protons that are spin-coupled, confirming the hydrogen framework of the molecule. researchgate.netresearchgate.net

¹³C NMR (Carbon-13 NMR) provides information on the carbon skeleton. Each unique carbon atom in the molecule produces a distinct signal. For instance, in related quinoline structures, the C2 carbon of the quinoline ring shows a characteristic signal. nih.gov Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups. researchgate.net Advanced 2D NMR methods such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are critical for correlating protons with their directly attached carbons (HSQC) or with carbons that are two to three bonds away (HMBC). researchgate.netmdpi.com These correlations provide unambiguous confirmation of the complete molecular structure.

Other Spectroscopic Techniques:

Infrared (IR) Spectroscopy is used to identify the functional groups present in the molecule. Characteristic absorption bands for C-H, C=C, and C=N bonds of the quinoline ring, as well as the C-O-C ether linkage of the morpholine ring, would be expected. mdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within the molecule, particularly the conjugated π-system of the quinoline ring. nih.gov

The table below summarizes the primary analytical techniques used for the characterization of this compound.

| Technique | Purpose | Information Obtained |

| ¹H NMR | Elucidates the proton framework of the molecule. | Chemical shift, integration (proton count), and coupling constants. uncw.educhemicalbook.com |

| ¹³C NMR | Determines the carbon skeleton of the molecule. | Chemical shifts for each unique carbon atom. nih.gov |

| 2D NMR (COSY, HSQC, HMBC) | Establishes detailed connectivity within the molecule. | Proton-proton and proton-carbon correlations through bonds. researchgate.netresearchgate.net |

| Mass Spectrometry (MS) | Determines molecular weight and elemental composition. | Molecular ion peak (m/z) and fragmentation patterns. chempap.orgnist.gov |

| Infrared (IR) Spectroscopy | Identifies functional groups. | Characteristic vibrational frequencies for bonds like C-O, C=N, C-H. mdpi.com |

Advanced Computational Chemistry for Mechanistic Insights

Computational chemistry provides powerful tools to predict the properties of this compound and to gain insights into its potential mechanisms of action at a molecular level. These in silico methods complement experimental data and guide further research.

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules. rsc.orgnih.gov

Geometry Optimization: DFT calculations are used to determine the most stable three-dimensional conformation of the molecule. The optimized geometry provides data on bond lengths, bond angles, and dihedral angles. nih.govcapes.gov.br

Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. nih.govcapes.gov.br

Molecular Electrostatic Potential (MEP): MEP maps visualize the electron density distribution around the molecule, identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). This helps predict sites for intermolecular interactions. capes.gov.br

Molecular Docking is a computational technique that predicts the preferred orientation of a molecule when bound to a specific biological target, such as a protein or enzyme. nih.gov This method is crucial for hypothesis-driven drug discovery. The process involves:

Defining the 3D structure of the target protein (often from databases like the Protein Data Bank).

Placing the ligand (e.g., a quinoline derivative) into the binding site of the protein.

Using a scoring function to calculate the binding affinity (often expressed in kcal/mol) and rank different binding poses. nih.gov Docking studies on related quinoline compounds have been used to identify key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, with specific amino acid residues in the target's active site. nih.govnih.gov This provides a plausible mechanism for the molecule's biological activity.

The table below outlines key computational methods applied in the study of quinoline derivatives.

| Computational Method | Application | Insights Gained |

| Density Functional Theory (DFT) | Calculation of electronic structure and reactivity. | Optimized molecular geometry, HOMO-LUMO energy gap, molecular electrostatic potential. rsc.orgnih.gov |

| Molecular Docking | Prediction of binding mode to a biological target. | Binding affinity, identification of key interacting residues, potential mechanism of action. nih.govwjpr.netnih.gov |

| ADME Prediction | In silico estimation of drug-like properties. | Prediction of absorption, distribution, metabolism, and excretion properties. nih.govwjpr.net |

Biochemical and Cellular Assay Development

To evaluate the biological effects of this compound and its analogues, a variety of standardized biochemical and cellular assays are employed. These assays measure the compound's impact on specific molecular targets and cellular processes.

Biochemical Assays are designed to measure the activity of a compound against a purified molecular target, such as an enzyme or receptor, in a cell-free system. For quinoline derivatives, this could involve:

Enzyme Inhibition Assays: These assays measure the ability of a compound to inhibit the activity of a specific enzyme. For example, quinolines have been investigated as inhibitors of targets like EGFR-tyrosine kinase. nih.gov

Receptor Binding Assays: These assays determine if a compound can bind to a specific receptor. A related quinoline derivative was studied for its ability to competitively inhibit binding at benzodiazepine (B76468) receptors. nih.gov

Cellular Assays use living cells to assess the biological effects of a compound. These assays provide a more comprehensive picture of a compound's activity in a biological context.

Cytotoxicity and Cell Viability Assays: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is widely used to measure the metabolic activity of cells, which serves as an indicator of cell viability. nih.gov It is often used to determine the IC₅₀ (half-maximal inhibitory concentration) value of a compound against cancer cell lines such as HepG2 (liver cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer). nih.govresearchgate.net

Apoptosis Assays: To determine if a compound induces programmed cell death (apoptosis), flow cytometry with Annexin V/Propidium Iodide (PI) staining is commonly used. researchgate.net Annexin V binds to cells in the early stages of apoptosis, while PI stains cells in late apoptosis or necrosis.

Cell Cycle Analysis: Flow cytometry can also be used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M). This reveals whether a compound causes cell cycle arrest at a particular phase, which is a common mechanism for anticancer agents. nih.govnih.gov

Cell Migration and Adhesion Assays: A wound healing or "scratch" assay is a standard method to study a compound's effect on cell migration. nih.gov Adhesion assays can determine if a compound prevents cancer cells from adhering to a substrate, which is relevant to metastasis. nih.govnih.gov

The following table details common assays used to profile the biological activity of quinoline derivatives.

| Assay Type | Specific Assay | Purpose |

| Cell Viability | MTT Assay | Measures metabolic activity to determine cell viability and calculate IC₅₀ values. nih.govresearchgate.net |

| Apoptosis Detection | Annexin V/PI Staining | Differentiates between viable, apoptotic, and necrotic cells. researchgate.net |

| Cell Cycle Analysis | Propidium Iodide Staining & Flow Cytometry | Determines the phase of the cell cycle at which a compound may induce arrest. nih.govnih.gov |

| Cell Migration | Wound Healing (Scratch) Assay | Assesses the ability of a compound to inhibit cell motility. nih.gov |

| Enzyme Activity | Kinase Inhibition Assays | Measures the inhibition of specific enzymes, such as tyrosine kinases. nih.gov |

Concluding Perspectives and Future Research Trajectories

Synthesis of Current Research Findings on 2-(2-(4-Morpholinyl)ethyl)quinoline

The chemical compound This compound is a molecule that integrates a quinoline (B57606) core with a morpholine-containing ethyl side chain. The quinoline ring is a recognized pharmacophore with a broad spectrum of biological activities, while the morpholine (B109124) group is often incorporated into drug candidates to improve their pharmacological profiles. nih.gove3s-conferences.org

A review of the available scientific literature and patent databases indicates that while the broader class of morpholino-quinoline derivatives has been the subject of considerable research, dedicated studies focusing exclusively on this compound are limited. Information on this specific compound is primarily found within larger libraries of synthesized molecules in patent literature, suggesting its potential relevance in medicinal chemistry. google.com

Research on analogous structures provides valuable insights. For instance, studies on 2-morpholino-4-anilinoquinoline derivatives have demonstrated their potential as anticancer agents by inducing cell cycle arrest. nih.gov Similarly, other research has explored the synthesis of various quinoline derivatives containing a morpholine moiety, highlighting their diverse biological activities, including antimicrobial and anticancer properties. researchgate.netrsc.org The synthesis of such compounds often involves multi-step reactions, starting with the formation of the quinoline scaffold followed by the introduction of the morpholine group. e3s-conferences.orgnih.gov

The physicochemical properties of this compound, as predicted by computational models, are available in public databases like PubChem. uni.lunih.gov These databases provide information on its molecular formula (C15H18N2O), molecular weight, and predicted descriptors such as XlogP, which are crucial for initial drug discovery assessments. uni.lu However, experimental data on its detailed biological mechanism of action and specific therapeutic targets are not extensively documented in peer-reviewed literature.

Identification of Knowledge Gaps and Unaddressed Research Questions

The primary knowledge gap concerning this compound is the lack of comprehensive, publicly available research dedicated specifically to this compound. While its existence is noted in chemical databases and patents, detailed experimental studies are scarce. uni.lunih.gov Key unaddressed research questions include:

Detailed Biological Activity: What are the specific biological targets of this compound? While related compounds show anticancer and antimicrobial activities, the precise spectrum of activity for this molecule remains to be elucidated. nih.govresearchgate.net

Mechanism of Action: How does this compound exert its biological effects at the molecular level? Understanding its mechanism is crucial for its development as a therapeutic agent.

Structure-Activity Relationship (SAR): How do modifications to the quinoline ring, the ethyl linker, or the morpholine moiety of this compound affect its biological activity? Systematic SAR studies are needed to optimize its potency and selectivity. nih.govnih.gov

Pharmacokinetics and Metabolism: What are the absorption, distribution, metabolism, and excretion (ADME) properties of this compound? This information is vital for assessing its drug-like properties.

In Vivo Efficacy: Have any in vivo studies been conducted to evaluate the therapeutic potential of this compound in animal models of disease?

Strategic Directions for Rational Drug Design and Development

Future research on this compound should adopt a strategic approach to rational drug design and development. The following directions are proposed:

Systematic Synthesis and Analog Development: A focused effort should be made to synthesize this compound and a library of its analogs. This would involve modifications at various positions of the quinoline ring and the morpholine moiety to explore the chemical space around this scaffold. nih.gov

Comprehensive Biological Screening: The synthesized compounds should undergo extensive in vitro screening against a diverse panel of biological targets, including cancer cell lines, microbial strains, and specific enzymes or receptors. researchgate.net This will help to identify its primary biological activities.

Target Identification and Validation: For any promising activities observed, further studies should be conducted to identify the specific molecular targets. Techniques such as affinity chromatography, proteomics, and genetic approaches can be employed for this purpose.

Computational Modeling and SAR Analysis: In silico tools, including molecular docking and quantitative structure-activity relationship (QSAR) studies, should be used in conjunction with experimental data to understand the key structural features required for activity and to guide the design of more potent and selective analogs. rsc.org

Pharmacokinetic Profiling: Early-stage assessment of the ADME properties of the most promising compounds will be crucial for their further development.

Potential for Novel Therapeutic Applications

Given the established biological activities of the quinoline and morpholine scaffolds, this compound and its future derivatives hold potential for a range of novel therapeutic applications. nih.gove3s-conferences.org These may include:

Anticancer Agents: Building on the demonstrated anticancer properties of related morpholino-quinoline compounds, this molecule could be a starting point for the development of new treatments for various cancers. nih.govrsc.org

Antimicrobial Drugs: The quinoline core is a well-known feature of many antibacterial and antimalarial drugs. nih.govnih.gov Further investigation could reveal the potential of this compound against infectious diseases.

Neuroprotective Agents: Some quinoline derivatives have shown neuroprotective properties, suggesting a potential, though unexplored, application in neurodegenerative diseases. nih.gov

Modulators of Specific Enzymes or Receptors: The specific arrangement of functional groups in this compound may allow it to interact with specific biological targets, such as kinases or G-protein coupled receptors, which are implicated in a variety of diseases.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(2-(4-Morpholinyl)ethyl)quinoline, and how can reaction conditions be optimized for higher yields?

- Synthetic Routes : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, introducing the morpholinyl group to a pre-functionalized quinoline core (e.g., 2-(chloroethyl)quinoline) using morpholine in polar aprotic solvents like DMF or DME at 80–100°C .

- Optimization : Yield improvements (up to 88% in some cases) are achieved by controlling stoichiometry (1:1.2 molar ratio of quinoline precursor to morpholine), using catalysts like triethylamine, and optimizing reaction time (6–12 hours). Solvent choice (e.g., DME vs. THF) significantly impacts reaction efficiency .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- 1H/13C NMR : Confirm the presence of the morpholinyl ethyl group (δ 2.5–3.5 ppm for morpholine protons; δ 60–70 ppm for N-linked carbons) and quinoline aromatic signals .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ at m/z 283.1684 for C₁₅H₁₈N₂O) .

- FT-IR : Peaks at 1100–1250 cm⁻¹ (C–N stretching) and 2800–3000 cm⁻¹ (C–H of morpholine) confirm functional groups .

Q. What are the common solvents and purification methods employed in the synthesis of morpholinyl-substituted quinoline derivatives?

- Solvents : DME, THF, or dichloromethane are preferred for their ability to dissolve both quinoline precursors and morpholine derivatives .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) or recrystallization from ethanol/water mixtures (yield: 70–85%) .

Advanced Research Questions

Q. How can computational modeling guide the design of this compound derivatives with enhanced biological activity?

- Docking Studies : Molecular docking (e.g., AutoDock Vina) identifies interactions with biological targets (e.g., Alzheimer’s disease-related enzymes). Modifications at the quinoline C-4 position improve binding affinity to acetylcholinesterase (ΔG ≤ −8.5 kcal/mol) .

- QSAR Models : Quantitative structure-activity relationship (QSAR) analysis of logP and polar surface area optimizes pharmacokinetic properties (e.g., blood-brain barrier penetration) .

Q. What strategies resolve contradictory bioactivity data observed in different in vitro models for morpholinyl-ethyl quinolines?

- Dose-Response Analysis : Re-evaluate IC₅₀ values across multiple cell lines (e.g., SH-SY5Y vs. HEK293) to identify cell-specific toxicity thresholds .

- Metabolic Stability Assays : Use liver microsomes to assess compound degradation rates, which may explain variability in efficacy (e.g., half-life <30 minutes in murine models) .

Q. What crystallographic parameters are critical for confirming the molecular conformation of this compound in solid-state studies?

- X-ray Diffraction : Key parameters include bond angles (C–N–C in morpholine: ~109.5°) and torsional angles (quinoline-morpholine dihedral angle: 85–95°). Data-to-parameter ratios >12:1 ensure structural reliability .

- Packing Analysis : Hydrogen-bonding networks (e.g., N–H⋯O interactions) stabilize the crystal lattice, with R-factors ≤0.05 indicating high accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.